molecular formula C10H14N2O4S B15308771 (2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 15493-53-5

(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B15308771
CAS No.: 15493-53-5
M. Wt: 258.30 g/mol
InChI Key: FKKLEFAXOOUTAS-GKROBHDKSA-N
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Description

(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound belonging to the class of beta-lactam antibiotics. This compound is structurally characterized by a bicyclic ring system that includes a beta-lactam ring fused to a thiazolidine ring. It is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the acylation of 6-aminopenicillanic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the following steps:

    Protection of the amino group: The amino group of 6-aminopenicillanic acid is protected using a suitable protecting group.

    Acylation: The protected amino group is then acylated with acetic anhydride to form the acetamido derivative.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The industrial production methods also include purification steps such as crystallization and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the beta-lactam ring.

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Leads to the formation of penicilloic acid.

    Oxidation: Forms sulfoxides or sulfones.

    Reduction: Produces amines or other reduced derivatives.

    Substitution: Results in substituted acetamido derivatives.

Scientific Research Applications

(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying beta-lactam chemistry and reactivity.

    Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Used in the development of new antibacterial drugs and in clinical research for the treatment of bacterial infections.

    Industry: Applied in the production of beta-lactam antibiotics and as a reference standard in quality control.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Amoxicillin: Another beta-lactam antibiotic with a similar structure but different side chains.

    Ampicillin: Similar to amoxicillin but with a different spectrum of activity.

    Penicillin G: The original beta-lactam antibiotic with a simpler structure.

Uniqueness

(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific acetamido side chain, which imparts distinct pharmacokinetic and pharmacodynamic properties. This side chain enhances its stability against beta-lactamase enzymes, making it effective against a broader range of bacterial strains compared to other beta-lactam antibiotics .

Properties

CAS No.

15493-53-5

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

(2S,5R,6R)-6-acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C10H14N2O4S/c1-4(13)11-5-7(14)12-6(9(15)16)10(2,3)17-8(5)12/h5-6,8H,1-3H3,(H,11,13)(H,15,16)/t5-,6+,8-/m1/s1

InChI Key

FKKLEFAXOOUTAS-GKROBHDKSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O

Canonical SMILES

CC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Origin of Product

United States

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